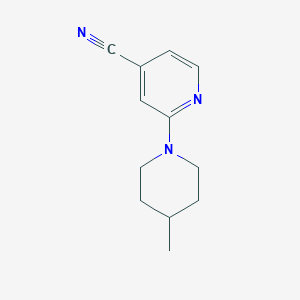

2-(4-Methylpiperidin-1-yl)isonicotinonitrile

Übersicht

Beschreibung

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H15N3 It is a derivative of isonicotinonitrile, featuring a piperidine ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinonitrile typically involves the reaction of 4-methylpiperidine with isonicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 2-(4-Methylpiperidin-1-yl)isonicotinonitrile serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology

- Biological Activity : Research has indicated that the compound may influence the central nervous system (CNS), potentially modulating neurotransmitter activity. It is under investigation for its effects on neurological conditions, showcasing promise in neuropharmacology.

Medicine

- Pharmaceutical Development : The compound is being explored for its therapeutic potential, particularly in developing drugs targeting neurological disorders. Its structural features suggest it may interact favorably with biological targets involved in neurotransmission.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials that require specific functional properties.

Case Studies

- Neuropharmacological Studies : Recent studies have focused on the compound's effects on neurotransmitter systems. For instance, experiments have demonstrated its ability to enhance synaptic plasticity in animal models, suggesting a potential role in treating cognitive disorders.

- Drug Development Initiatives : Collaborative research efforts have led to the identification of derivatives of this compound that exhibit enhanced efficacy against specific neurological targets. These derivatives are currently undergoing preclinical trials to assess their therapeutic viability.

- Industrial Applications : The compound has been incorporated into formulations aimed at improving material properties in specialty chemical production, showcasing its versatility beyond medicinal applications.

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methylpiperidin-1-yl)nicotinonitrile

- 2-(4-Methylpiperidin-1-yl)pyridinonitrile

- 2-(4-Methylpiperidin-1-yl)benzonitrile

Uniqueness

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is unique due to its specific substitution pattern and the presence of both a piperidine ring and an isonicotinonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring substituted with a methyl group and an isonicotinonitrile moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been found effective against several bacterial strains, demonstrating inhibition of growth through interference with bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-3-6-15(7-4-10)12-8-11(9-13)2-5-14-12/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMKISKZYBZTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640863 | |

| Record name | 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016839-37-4 | |

| Record name | 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.